Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate
Description
Tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran (oxan-3-yl) substituent. This compound belongs to a class of molecules widely utilized in medicinal chemistry and organic synthesis as intermediates for drug development, particularly in the design of protease inhibitors, antibacterials, and antiparasitic agents . The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic transformations. The oxan-3-yl group introduces stereochemical complexity and influences solubility, hydrogen-bonding capacity, and interactions with biological targets.
Properties
CAS No. |
1013938-10-7 |
|---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-11(8-14)7-10-5-4-6-17-9-10/h10-11H,4-9,14H2,1-3H3,(H,15,16) |
InChI Key |
VGDTYMGMGAROSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCOC1)CN |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Isocyanate or Chloroformate Routes
One common approach involves reacting tert-butyl chloroformate with amino precursors:
R-NH2 + (Boc)2O → R-NH-Boc
Followed by carbamate formation:
R-NH-Boc + ClCOO-tBu → R-NH-COO-tBu
- Use of dry organic solvents such as dichloromethane (DCM).
- Base catalysis with triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).
- Temperature maintained at 0–25°C to prevent side reactions.
Amino Group Functionalization and Oxan-3-YL Incorporation
The amino group at the second position of the propan-2-yl chain can be selectively protected and later deprotected:
- Protection: Using Boc or Fmoc groups.
- Deprotection: Acidic or basic conditions depending on the protecting group.
The oxan-3-YL group, a cyclic ether, can be introduced via nucleophilic substitution:
Hydroxy-oxane derivative + activated amino-propane intermediate → covalent attachment
- Nucleophilic substitution using activated halides or mesylates of oxan derivatives.
- Ring-opening reactions facilitated by Lewis acids or nucleophiles under controlled conditions.
Coupling Strategies for Final Compound Assembly
Coupling of the amino-propan-2-yl carbamate with the oxan-3-YL derivative involves:
- Activation of the carboxyl group (if present) with coupling agents such as DCC or EDC.
- Nucleophilic attack by amino groups on activated esters or acid chlorides.
- Use of dry solvents like DCM or DMF.
- Catalysis with bases such as DIPEA or TEA.
- Mild heating (room temperature to 50°C) to optimize yields.
Synthesis Data and Reaction Conditions Summary
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate + amines | DCM | 0–25°C | 1–2 hours | >90% | Inert atmosphere, dry conditions |
| Oxan-3-YL attachment | Epoxides or diols + electrophiles | DMSO, THF | Room temp to 50°C | 4–12 hours | 70–85% | Ring-opening or cyclization reactions |
| Coupling | Activated carboxylates + amines | DCM, DMF | Room temp | 16–24 hours | 80–90% | DCC or EDC used as coupling agents |
In-Depth Research Findings
- Protecting Group Strategies: The use of Boc groups facilitates regioselective functionalization of amino groups, with deprotection under acidic conditions to unveil reactive amino sites.
- Oxan-3-YL Derivative Synthesis: Typically synthesized via epoxide ring-opening with nucleophiles or cyclization of diols, providing the cyclic ether moiety essential for biological activity.
- Reaction Optimization: Temperature control, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity, with recent advances favoring microwave-assisted synthesis to reduce reaction times.
Notes and Recommendations
- Purification Techniques: Column chromatography and recrystallization are standard for isolating high-purity compounds.
- Safety Precautions: Handling of reactive intermediates such as chloroformates and epoxides requires appropriate protective equipment and inert atmospheres.
- Future Directions: Employing green chemistry principles, such as solvent recycling and microwave-assisted reactions, can improve sustainability.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butoxycarbonyl (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows.
Reactivity of the Amino Group
The primary amine participates in nucleophilic reactions, including acylation and alkylation.
Oxan Ring Reactivity
The tetrahydropyran (oxan) moiety exhibits stability under neutral conditions but undergoes acid-catalyzed ring-opening.
| Reaction | Reagents | Outcome | Mechanism |
|---|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄, H₂O | Cleavage to diol | Protonation → SN1 or SN2 |
| Oxidative cleavage | RuO₄, NaIO₄ | Not observed (stable to mild oxidants) | — |
Stability Under Reducing Conditions
The Boc group remains intact during selective reductions targeting other functionalities, as demonstrated in related systems :
| Reduction Target | Reagents | Outcome | Yield |
|---|---|---|---|
| Ester → Aldehyde | DIBAL-H, toluene, -78°C | Boc-protected aldehyde | 65–85% |
Comparative Reactivity with Structural Analogs
Key differences arise when compared to similar compounds:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| tert-Butyl N-(2-hydroxyethyl)carbamate | Hydroxyethyl group | Higher polarity → faster hydrolysis |
| tert-Butyl N-(oxiran-2-methyl)carbamate | Epoxide ring | Epoxide ring-opening dominates reactivity |
Scientific Research Applications
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxan-3-yl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Trifluoromethyl and Aromatic Substituents
- tert-Butyl (1,1,1-trifluoro-3-oxo-3-(4-propoxyphenyl)propan-2-yl)carbamate ():
This compound features a trifluoromethyl ketone and a 4-propoxyphenyl group. The electron-withdrawing trifluoromethyl group enhances electrophilicity, making it reactive toward nucleophiles, while the aromatic substituent contributes to π-π stacking interactions. In contrast, the oxan-3-yl group in the target compound provides a saturated oxygen heterocycle, improving water solubility and reducing steric hindrance .
Hydroxy vs. Amino Functional Groups
- tert-Butyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate (): Replacing the amino group with a hydroxyl alters hydrogen-bonding capacity and acidity (pKa ~16–18 for alcohols vs. ~9–11 for amines). This substitution may limit the compound’s utility in reactions requiring nucleophilic amines, such as peptide coupling .
Heterocyclic Ring Systems
Oxirane (Epoxide) vs. Tetrahydropyran
- tert-Butyl N-(2-oxiranylmethyl)carbamate ():
The oxirane ring is highly strained, conferring reactivity toward nucleophilic ring-opening reactions. In contrast, the six-membered tetrahydropyran in the target compound is conformationally stable, making it more suitable for applications requiring prolonged stability, such as prodrug formulations .
Tetrahydrofuran (Oxolan-2-yl) vs. Tetrahydropyran (Oxan-3-yl)
- tert-Butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate ():
The five-membered tetrahydrofuran ring (oxolan-2-yl) imposes greater torsional strain compared to the six-membered tetrahydropyran. This difference influences dihedral angles and molecular packing in crystalline states, as demonstrated by Mercury software analyses .
Positional Isomerism in Heterocycles
- tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate ():
The oxan-4-yl substituent places the oxygen atom at a different position in the tetrahydropyran ring, altering hydrogen-bonding patterns and steric interactions. Molecular dynamics simulations suggest that oxan-3-yl derivatives exhibit better binding to hydrophobic pockets in enzyme active sites compared to oxan-4-yl analogs .
Data Tables
Table 1: Comparative Analysis of Key Carbamate Derivatives
*Calculated based on molecular formula C12H21NO4.
Biological Activity
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate, also known by its CAS number 70717-76-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- CAS Number : 70717-76-9
- Purity : Specifications vary by supplier but generally aim for high purity for research applications.
The biological activity of this compound can be understood through several key mechanisms:
- Neuroprotective Effects : Research indicates that compounds similar to tert-butyl carbamates exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides. These compounds may reduce inflammatory responses in astrocytes, which are crucial in neurodegenerative diseases like Alzheimer's disease (AD) .
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes related to neurodegeneration, such as β-secretase and acetylcholinesterase. For instance, a related compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, suggesting a strong potential for similar activity .
- Cytokine Modulation : The compound may modulate the production of pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in the pathogenesis of AD. This modulation can help mitigate the inflammatory response associated with neurodegeneration .
Table 1: Summary of Biological Activities
Case Studies
-
Astrocyte Viability Study :
In vitro studies demonstrated that treatment with this compound led to a significant increase in cell viability among astrocytes exposed to Aβ peptides. The results indicated a protective effect against cell death, with treated cultures showing approximately 62.98% viability compared to 43.78% in untreated controls . -
Cytokine Production Analysis :
Further investigations revealed that while the compound reduced TNF-α levels, it did not significantly alter IL-6 production under the same experimental conditions. This suggests a selective modulation of inflammatory pathways by the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate protection of an amine group using tert-butoxycarbonyl (BOC) reagents. A common approach involves coupling tert-butyl carbamate precursors with oxane-containing intermediates under mild basic conditions (e.g., NaHCO₃ or Et₃N). For example, describes analogous syntheses using trifluoroacetate intermediates and column chromatography for purification, achieving yields >80% . Reaction temperature (0–25°C) and solvent choice (THF, DCM) are critical to minimize side reactions like over-alkylation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the BOC group (δ ~1.4 ppm for tert-butyl) and oxane ring protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., 327.32 g/mol as in ) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for downstream applications) .
Advanced Research Questions
Q. What crystallographic strategies resolve contradictions in reported molecular conformations of tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies in solid-state structures (e.g., torsion angles, hydrogen bonding) require single-crystal X-ray diffraction. highlights the use of SHELX software for refinement, emphasizing the importance of high-resolution data (R-factor < 5%) . For example, notes that oxane ring puckering and BOC group orientation can vary with crystallization solvents (e.g., ethanol vs. hexane), necessitating solvent screening . Mercury software ( ) enables overlay comparisons of multiple structures to identify polymorphism .
Q. How do hydrogen-bonding patterns influence the compound’s stability and reactivity in supramolecular assemblies?
- Methodological Answer : Graph set analysis ( ) is used to classify hydrogen bonds (e.g., N–H···O=C interactions between the carbamate and oxane oxygen). These patterns stabilize the crystal lattice but may reduce solubility in polar solvents. For instance, reports sparing solubility in water, attributed to strong intermolecular H-bonds . Computational tools (e.g., Gaussian) model these interactions to predict dissolution behavior under varying pH conditions .
Q. What bioactivity screening protocols are suitable for evaluating this compound’s potential as a mycobacterial biofilm inhibitor?
- Microbroth Dilution : Minimum inhibitory concentration (MIC) against Mycobacterium smegmatis.
- Confocal Microscopy : SYTO9/PI staining to quantify biofilm disruption.
- SAR Analysis : Modifying the oxane substituent to enhance membrane permeability (e.g., fluorinated analogs in showed 4-fold activity improvement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
